Product packaging for alpha-Bromo(2H7)toluene(Cat. No.:CAS No. 59502-05-5)

alpha-Bromo(2H7)toluene

Cat. No.: B1597885
CAS No.: 59502-05-5
M. Wt: 133.62 g/mol
InChI Key: KCXMKQUNVWSEMD-XZJKGWKKSA-N
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Description

Significance of Isotopic Labeling in Fundamental and Applied Chemical Sciences

Isotopic labeling is a fundamental technique in the chemical and biological sciences that involves the replacement of a specific atom in a molecule with one of its isotopes. studysmarter.co.ukwikipedia.org This process creates a "labeled" compound that is chemically similar to its unlabeled counterpart but possesses a distinct physical property, such as a different mass or nuclear spin, which can be detected by analytical instrumentation. wikipedia.orgmusechem.com The ability to track the fate of these labeled molecules through chemical reactions or biological systems provides unparalleled insights into dynamic processes at the molecular level. studysmarter.co.ukcreative-proteomics.com

In fundamental research, isotopic labeling is indispensable for elucidating reaction mechanisms. wikipedia.org By observing the position of the isotopic label in the products of a reaction, chemists can deduce the intricate pathways of bond formation and cleavage. wikipedia.org This technique is also vital in metabolic research, where stable isotopes like deuterium (B1214612), carbon-13, and nitrogen-15 (B135050) are used to trace the metabolic fate of nutrients and drugs within an organism. studysmarter.co.uksilantes.com This allows for a detailed understanding of metabolic pathways, fluxes, and regulation. silantes.com

In applied sciences, the applications of isotopic labeling are equally profound. In pharmaceutical research, deuterium labeling can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. musechem.com The use of stable isotopes is preferred in long-term studies due to their non-radioactive nature. studysmarter.co.ukcreative-proteomics.com In materials science, the incorporation of deuterium can lead to materials with enhanced stability or modified reactivity. ontosight.ai The detection of isotopically labeled compounds is typically achieved through techniques such as mass spectrometry, which differentiates based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects differences in nuclear magnetic properties. wikipedia.orgmusechem.com

Alpha-Bromo(2H7)toluene as a Strategic Deuterated Intermediate in Advanced Organic Chemistry

This compound is a deuterated analog of alpha-bromotoluene where all seven hydrogen atoms have been replaced by deuterium. ontosight.ai This specific isotopic substitution makes it a valuable intermediate in advanced organic chemistry. ontosight.ai Its utility stems from the presence of the bromine atom, which serves as a reactive handle for a variety of chemical transformations, and the deuterium labels, which act as probes for mechanistic studies. ontosight.aimanac-inc.co.jp

As an intermediate, this compound is primarily used in the synthesis of other deuterated compounds. ontosight.ai The bromine can be displaced or participate in coupling reactions, allowing for the introduction of the deuterated benzyl (B1604629) group into a wide range of molecular architectures. manac-inc.co.jp This is particularly useful in the preparation of complex deuterated molecules for which direct deuteration is not feasible.

The kinetic isotope effect, a change in reaction rate upon isotopic substitution, is a key principle exploited when using compounds like this compound. The greater mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) can lead to a slower rate for reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. This phenomenon allows researchers to determine the rate-limiting steps of reactions and to gain a deeper understanding of reaction mechanisms. The compound also serves as a precursor for creating materials with unique properties, such as altered vibrational frequencies, which can be beneficial in applications like photonics. ontosight.aioptica.org

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C7D7Br
Molecular Weight 178.11 g/mol
CAS Number 284474-93-9
Appearance Colorless liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl B1597885 alpha-Bromo(2H7)toluene CAS No. 59502-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208208
Record name alpha-Bromo(2H7)toluene
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Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59502-05-5
Record name 6-(Chloromethyl-d2)benzene-1,2,3,4,5-d5
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo(2H7)toluene
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Record name alpha-Bromo(2H7)toluene
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Record name α-bromo(2H7)toluene
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Spectroscopic and Analytical Strategies for Characterizing Deuterated Aromatic Systems

Vibrational Spectroscopy for Deuterated Aromatic Compounds

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. The substitution of hydrogen with the heavier deuterium (B1214612) isotope induces significant and predictable shifts in vibrational frequencies, providing a clear signature of deuteration. researchgate.netcdnsciencepub.com

Infrared Spectroscopic Signatures of Carbon-Deuterium Bonds

The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the connected atoms. A carbon-deuterium (C-D) bond is electronically very similar to a carbon-hydrogen (C-H) bond and has a comparable bond stiffness. vaia.com However, the deuterium atom has approximately twice the mass of a hydrogen atom. vaia.com This increased mass leads to a lower vibrational frequency for the C-D bond compared to the C-H bond.

The characteristic stretching vibrations for C-H bonds typically appear in the 2800–3300 cm⁻¹ region of the IR spectrum. libretexts.orgutoronto.ca Due to the mass effect, the corresponding C-D stretching absorptions are shifted to a lower frequency, generally appearing in the 2100–2400 cm⁻¹ region. vaia.comaip.org This region of the IR spectrum is often clear of other fundamental vibrational modes, making the C-D stretching band a distinct and unambiguous marker for deuteration. pearson.com For example, a typical C-H absorption frequency of 3000 cm⁻¹ would correspond to a C-D absorption frequency of approximately 2121 cm⁻¹. vaia.com

Analysis of Aromatic and Aliphatic C-D Stretch Modes in Toluene (B28343) Derivatives

In a molecule like α-Bromo(2H7)toluene, there are two types of C-D bonds: those on the aromatic ring and those on the aliphatic bromomethyl group (-CD2Br). These different chemical environments lead to distinct C-D stretching frequencies.

Studies on fully deuterated toluene (toluene-d8) provide insight into these differences. The C-D stretching modes of the aromatic ring (phenyl group) are observed at higher frequencies compared to the C-D stretching modes of the methyl group. researchgate.netuci.edu This distinction allows for the specific analysis of both the aromatic ring and the side-chain deuteration. For instance, in one study, the aromatic C-D stretching modes were found around 2288, 2275, and 2240 cm⁻¹, while the aliphatic C-D stretching modes of the methyl group were assigned to bands at lower wavenumbers, approximately 2212 and 2120 cm⁻¹. researchgate.net The presence of the bromine atom in α-Bromo(2H7)toluene would further influence the precise position of the aliphatic C-D stretching frequencies.

Vibrational Mode Typical Frequency Range (cm⁻¹) in Deuterated Toluene
Aromatic C-D Stretch2240 - 2290
Aliphatic C-D Stretch2120 - 2220

This table presents typical frequency ranges for C-D stretching modes in deuterated toluene derivatives based on published data. researchgate.netuci.edu Specific values for α-Bromo(2H7)toluene may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Research

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterated compounds, various NMR techniques are used to confirm the position and extent of isotopic labeling. cdnsciencepub.com

Deuterium NMR (²H NMR) for Positional Isotopic Enrichment Determination

Deuterium (²H) is an NMR-active nucleus with a spin I=1. Direct observation of the deuterium signal via ²H NMR is a primary method for confirming deuteration. huji.ac.il The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium atoms. huji.ac.il

A key application of ²H NMR is the determination of isotopic enrichment at specific molecular sites. acs.org By integrating the signals corresponding to different deuterated positions, one can quantify the degree of deuteration across the molecule. nih.gov For α-Bromo(2H7)toluene, one would expect to see two distinct signals in the ²H NMR spectrum: one for the five aromatic deuterons and another for the two aliphatic deuterons on the bromomethyl group. The relative integrals of these peaks would confirm the 5:2 ratio of deuteration between the ring and the side chain. While ²H NMR signals are typically broader than proton signals due to the quadrupolar nature of the deuterium nucleus, the technique is highly effective for verifying the success and specificity of a deuteration reaction. huji.ac.ilresearchgate.net

Proton (¹H) and Carbon (¹³C) NMR for Isotopic Analysis and Spectral Simplification

The replacement of protons with deuterons has a profound effect on both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy : In ¹H NMR, the substitution of H with D results in the disappearance of the corresponding proton signal. This leads to a significant simplification of the spectrum, which can be advantageous for analyzing complex molecules. uobasrah.edu.iq For a highly enriched sample of α-Bromo(2H7)toluene, the ¹H NMR spectrum would show only very small residual signals at the chemical shifts corresponding to the aromatic and benzylic protons, confirming a high level of deuteration. nih.gov

¹³C NMR Spectroscopy : While deuterium is not directly observed in ¹³C NMR, its presence has two notable effects. First, a carbon atom directly bonded to a deuterium (C-D) will often exhibit a multiplet signal in a proton-coupled ¹³C spectrum due to C-D coupling. In standard proton-decoupled ¹³C NMR, these carbons show significantly attenuated signals or may be absent entirely. Second, deuterium substitution causes small shifts in the resonance frequencies of the attached carbon (α-isotope shift) and adjacent carbons (β-isotope shifts). cdnsciencepub.com These isotope shifts, though small, can be detected with high-field NMR and provide further confirmation of the location of deuterium labeling. cdnsciencepub.comlibretexts.org For α-Bromo(2H7)toluene, the seven deuterated carbon signals would be expected to be very weak and shifted slightly upfield compared to their positions in the non-deuterated analogue.

NMR Technique Application for α-Bromo(2H7)toluene Analysis Expected Observation
²H NMR Direct detection and quantification of deuterium.Two broad signals with a 5:2 integral ratio (aromatic vs. aliphatic). huji.ac.ilresearchgate.net
¹H NMR Confirmation of H replacement by D.Disappearance of signals for aromatic and benzylic protons. nih.gov
¹³C NMR Confirmation of deuteration position via isotope effects.Attenuation and upfield shift of signals for all seven deuterated carbons. cdnsciencepub.comlibretexts.org

Mass Spectrometry for Deuterium Enrichment and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It is a cornerstone for verifying the isotopic enrichment of deuterated molecules. nih.govresearchgate.net The principle relies on the mass difference between hydrogen (approx. 1.008 Da) and deuterium (approx. 2.014 Da).

Upon analysis, the mass spectrum of a deuterated compound will show a molecular ion (M⁺) peak at a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. For α-Bromotoluene (C₇H₇Br), the monoisotopic mass is approximately 169.98 Da. For α-Bromo(2H7)toluene (C₇D₇Br), each hydrogen is replaced by a deuterium, resulting in a mass increase of approximately 7 Da. Therefore, the molecular ion peak for the fully deuterated compound would appear at an m/z of approximately 176.9.

High-Resolution Mass Spectrometry for Isotopic Purity and Standards

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for assessing the isotopic purity of deuterated compounds. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which are essential for distinguishing between isotopologs—molecules that differ only in their isotopic composition. nih.gov For a deuterated compound like alpha-Bromo(2H7)toluene, HRMS can resolve and quantify the relative abundance of the fully deuterated species (D7) versus those containing fewer deuterium atoms (e.g., D6, D5). researchgate.net

The process, often utilizing electrospray ionization (ESI-HRMS), involves the careful measurement of the ion signals corresponding to each H/D isotopolog. nih.gov The isotopic purity is then calculated from the relative intensities of these signals. researchgate.net This method is noted for its speed, high sensitivity, and minimal sample consumption. nih.govresearchgate.net The accuracy of this approach has been shown to be in good agreement with certified isotopic purity values from suppliers. researchgate.net

Deuterated compounds with well-characterized isotopic purity, such as this compound, serve as critical internal standards in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). rsc.org Because their chemical behavior is nearly identical to their non-deuterated counterparts, they are ideal for correcting for sample loss during preparation and analysis.

Table 1: Theoretical Isotopolog Distribution for alpha-Bromo(C7D7H)Br

IsotopologFormulaExact Mass (Da)Description
D7 (Perdeuterated)C₇D₇⁷⁹Br178.0779Target compound with all 7 hydrogens replaced by deuterium.
D6C₇HD₆⁷⁹Br177.0716Compound with one deuterium atom replaced by a hydrogen atom.
D5C₇H₂D₅⁷⁹Br176.0653Compound with two deuterium atoms replaced by hydrogen atoms.
D0 (Non-deuterated)C₇H₇⁷⁹Br172.9831The corresponding non-deuterated compound, alpha-bromotoluene. nist.gov

Isotope Ratio Mass Spectrometry (IRMS) in Mechanistic Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the relative abundance of isotopes with extremely high precision. wikipedia.org In mechanistic studies, deuterated compounds like this compound act as tracers to follow the fate of molecules or specific atoms through chemical reactions. tandfonline.com By analyzing the D/H ratio in reactants and products, researchers can gain profound insights into reaction pathways and determine rate-limiting steps. nih.gov

For D/H analysis of organic compounds, the sample is typically converted into hydrogen gas (H₂) through high-temperature conversion (pyrolysis) before entering the mass spectrometer. nih.goviaea.org The IRMS then precisely measures the ratio of HD to H₂, allowing for the determination of the deuterium content. nih.gov

A notable application of this methodology is in the study of enzyme mechanisms. For instance, research on the enzyme Benzylsuccinate Synthase (BSS), which catalyzes the addition of toluene to fumarate (B1241708), utilized d8-toluene to investigate the reaction's kinetic isotope effects (KIEs). nih.gov The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. By comparing the reaction rates of normal toluene and deuterated toluene, researchers found a significant KIE, indicating that the abstraction of a hydrogen atom from the methyl group of toluene is a kinetically significant, or rate-determining, step in the catalytic mechanism. nih.gov

Table 2: Research Findings on Kinetic Isotope Effects in the Benzylsuccinate Synthase Reaction Using Deuterated Toluene

ParameterValue at 30 °CValue at 4 °CInterpretation
DVmax1.7 ± 0.22.2 ± 0.2Isotope effect on the maximum reaction rate. nih.gov
D(Vmax/Km)2.9 ± 0.13.1 ± 0.1Isotope effect on the overall catalytic efficiency. nih.gov

Data sourced from a study on the addition of deuterated toluene to fumarate catalyzed by Benzylsuccinate Synthase. nih.gov

Integration of Spectroscopic Data with Computational Models for Deuterated Species

The full characterization of deuterated systems is often achieved by integrating experimental spectroscopic data with sophisticated computational models. This synergistic approach allows for a more robust interpretation of complex spectra and provides deeper insights into molecular structure and behavior. uci.edunih.gov

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, combined with computational methods like density functional theory (DFT), is a prime example. uci.edu Experimental IR spectra of molecules like deuterated toluene can be complex, with many overlapping peaks. uci.edu Anharmonic vibrational calculations can predict the IR spectrum of an isolated molecule, aiding in the precise assignment of fundamental, overtone, and combination bands observed experimentally. uci.edu This comparison helps to validate the computational model and provides a more complete understanding of the molecule's vibrational modes.

Furthermore, computational techniques such as self-modeling curve resolution (SMCR) can be applied to spectroscopic data sets from mixtures containing deuterated species. For example, SMCR has been used to analyze FT-IR spectra of a mixture containing deuterated toluene during a solvent evaporation process, allowing for the resolution of the pure component spectra and their concentration profiles over time. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Deuterated Toluene (C₆D₅CH₃)

Vibrational ModeExperimental Frequency (cm⁻¹) (in Ne matrix)Calculated Frequency (cm⁻¹) (B3LYP VSCF)
Aromatic C-D Stretch~2270 - 2290~2275 - 2295
CH₃ Stretch~2930 - 2980~2935 - 2990

Illustrative data based on findings from studies comparing experimental and calculated spectra of partially deuterated toluene. uci.edu

Elucidation of Reaction Mechanisms and Kinetics Through Isotopic Labeling with Alpha Bromo 2h7 Toluene

Principles and Applications of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect arises from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds. The heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a bond to a heavier isotope are generally slower than those involving a lighter isotope. This principle is a powerful tool for determining whether a specific bond is broken in the rate-determining step of a reaction.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-determining step of the reaction. dalalinstitute.com For deuterated toluene (B28343) derivatives like alpha-bromo(2H7)toluene, a significant PKIE (typically kH/kD > 2) is expected in reactions where a C-H bond at the benzylic position is broken in the slowest step. researchgate.net For example, in the benzylic bromination of toluene, the abstraction of a hydrogen atom from the methyl group is often the rate-limiting step. acs.org The magnitude of the PKIE can provide information about the symmetry of the transition state.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. libretexts.org SKIEs are further classified based on the location of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For instance, in an SN1 reaction of a substituted benzyl (B1604629) bromide, the hybridization of the benzylic carbon changes from sp3 to sp2. Deuteration at this position can influence the reaction rate. dalalinstitute.com

β-Secondary KIEs: Are observed when the isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation. libretexts.org

The experimental design for measuring KIEs can be either intermolecular or intramolecular, and the comparison between the two can offer deeper mechanistic insights.

Intermolecular KIE: This is determined by comparing the reaction rates of two separate, isotopically distinct substrates (e.g., undeuterated toluene and perdeuterated toluene, d8-toluene). osti.gov The intermolecular KIE (kH/kD) is the ratio of the rate constant for the light isotopologue to that of the heavy one. A significant intermolecular KIE suggests that C-H bond cleavage is involved in the rate-determining step. However, this measurement can be influenced by factors other than the bond-breaking step, such as substrate diffusion. osti.gov

Intramolecular KIE: This is measured in a single reaction using a substrate that contains both light and heavy isotopes at symmetrically equivalent positions (e.g., Ph-CH2D). The KIE is determined from the isotopic ratio of the products formed from the cleavage of the C-H versus the C-D bond. acs.org Intramolecular KIEs are often considered to be a more direct probe of the bond-breaking step as they are less affected by preceding steps. nih.gov An intramolecular KIE will always be greater than or equal to an intermolecular KIE. acs.orgdoi.org

A significant difference between the intermolecular and intramolecular KIE values can indicate the presence of a pre-equilibrium step or a multi-step mechanism where the C-H bond cleavage is not the sole rate-determining step. For example, a large intramolecular KIE coupled with a small intermolecular KIE can suggest that a reversible intermediate is formed before the irreversible C-H bond cleavage. osti.govnih.gov

Methodologies for KIE Determination

Several experimental techniques are employed to measure kinetic isotope effects, each with its own advantages and applications.

The most straightforward method for determining an intermolecular KIE involves conducting two separate experiments under identical conditions: one with the non-deuterated substrate (e.g., alpha-bromotoluene) and another with the deuterated substrate (e.g., this compound). The reaction progress is monitored over time to determine the rate constant for each reaction (kH and kD). The KIE is then calculated as the ratio kH/kD. This method is conceptually simple but requires precise control of reaction conditions to ensure that any observed difference in rates is solely due to the isotopic substitution.

To circumvent the potential for experimental error in independent rate measurements, competitive reactions are often employed. In this approach, a mixture of the deuterated and non-deuterated substrates is allowed to react simultaneously in the same reaction vessel. The relative amounts of the products formed from each substrate are then measured, typically using mass spectrometry or NMR spectroscopy. This method is inherently more precise because the two substrates are competing for the same reagents under identical conditions, minimizing the impact of variations in temperature, pressure, or reagent concentrations. The KIE can be calculated from the ratio of the products at a low conversion to avoid complications from changes in the isotopic composition of the starting materials. acs.org

In recent years, techniques have been developed to measure kinetic isotope effects at natural isotopic abundance, eliminating the need for synthesizing specifically labeled compounds. wikipedia.org Compound-Specific Isotope Analysis (CSIA) is a powerful analytical method that combines gas chromatography (GC) with isotope ratio mass spectrometry (IRMS). acs.org This technique allows for the precise measurement of the isotopic ratios (e.g., ¹³C/¹²C or ²H/¹H) of individual compounds in a complex mixture.

In the context of toluene reactions, CSIA can be used to track the isotopic fractionation of naturally occurring ¹³C and ²H in a pool of toluene as it undergoes a chemical or biological transformation. nih.govacs.orgtandfonline.comnih.gov As the reaction proceeds, molecules containing the lighter isotopes (¹²C and ¹H) tend to react faster, leading to an enrichment of the heavier isotopes (¹³C and ²H) in the remaining unreacted substrate. By measuring the change in the isotopic composition of the reactant or product as a function of reaction progress, the KIE can be determined. researchgate.net Two-dimensional CSIA, which simultaneously measures the fractionation of two different isotopes (e.g., carbon and hydrogen), can provide even more detailed mechanistic information. nih.govacs.org

Table of Research Findings on Kinetic Isotope Effects in Toluene and its Derivatives

Reaction/SystemIsotopically Labeled Compound(s)Measured KIE (kH/kD)MethodologyKey Mechanistic InsightReference
Benzylic brominationToluene-d8 (B116792)4.5Competitive reactionC-H bond cleavage is rate-determining. acs.org
Cytochrome P450-mediated hydroxylationpara-Substituted toluenes-d14-11 (intramolecular)Intramolecular competitionSignificant C-H bond cleavage in the transition state across different P450 isoforms. acs.org
Toluene amination in a metal-organic frameworkd1-toluene and d8-toluene7.86 (intramolecular), 1.02 (intermolecular)Competitive reactionsSubstrate diffusion is slow relative to the C-H amination step. osti.gov
Proton transfer from 4-nitrophenylnitromethane to tetramethylguanidine in tolueneDeuterated 4-nitrophenylnitromethane~11Comparison of experimental and calculated kineticsSignificant H-D exchange mechanism. osti.gov

Mechanistic Insights from KIE Studies on Toluene Derivatives

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope (kL) to the rate of the same reactant with a heavier isotope (kH). By replacing hydrogen atoms with deuterium (B1214612) in a toluene derivative like this compound, researchers can probe the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. A significant change in reaction rate upon isotopic substitution (a KIE value deviating from unity) indicates that the C-H (or C-D) bond is involved in the rate-limiting step. gmu.edu This section explores how KIE studies using deuterated toluene derivatives provide profound insights into various reaction mechanisms.

Carbon-Hydrogen Bond Activation Mechanisms in Oxidation and Functionalization Reactions

Carbon-hydrogen (C–H) bond activation is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert hydrocarbons. scielo.br Investigating the mechanism of these reactions is crucial for catalyst design and optimization. The use of deuterated substrates provides a direct method to determine if C–H bond cleavage is the rate-determining step (rds) of the reaction. A primary KIE (kH/kD) value significantly greater than 1 suggests that the C–H bond is broken in the slowest step of the reaction. ias.ac.in

Research on transition-metal-catalyzed C(sp³)–H bond functionalization has utilized KIE experiments extensively. For instance, in a nickel-catalyzed β-C(sp³)–H arylation, a KIE value of 4.6 suggested that the C–H bond cleavage is involved in the rate-determining step. rsc.org Conversely, in a different nickel-catalyzed reaction involving an alkyne, the KIE was found to be 1.0, indicating that C–H activation was reversible and not part of the rate-determining step. rsc.org

The table below summarizes KIE values from various C-H activation studies on toluene and related molecules, illustrating how isotopic labeling helps differentiate between mechanistic pathways.

ReactionCatalyst/SystemSubstrateKIE (kH/kD)Mechanistic Implication
β-C(sp³)–H AlkenylationNickel(II)8-aminoquinoline derivative3.5 - 4.6C–H activation is likely involved in the rate-determining step. rsc.org
β-C(sp³)–H ArylationNickel(II)8-aminoquinoline derivative4.6C(sp³)–H bond cleavage is involved in the rate-determining step. rsc.org
Methyl HydroxylationToluene 4-monooxygenase (T4moH)p-Xylene-d62.22C–H bond cleavage is a rate-limiting step in the oxidation of the sp³-hybridized carbon. pnas.org
Aromatic HydroxylationToluene 4-monooxygenase (T4moH)p-Xylene-d4 (ring)0.735 (inverse)Indicates a change in hybridization from sp² to sp³ at the carbon, consistent with an epoxide or addition/rearrangement mechanism. pnas.orgnih.gov
DesaturationAlkB (non-heme diiron hydroxylase)norcarane-d4~21C-H abstraction at the C3 position is the rate-determining step for the desaturation pathway. nih.gov

These studies demonstrate that KIE is an indispensable tool for understanding the nuances of C-H activation, revealing whether the cleavage step is irreversible and rate-limiting or a reversible step preceding the slow step. rsc.org

Nucleophilic Substitution Pathways Involving this compound

Nucleophilic substitution reactions at a benzylic carbon, such as the bromide displacement in this compound, can proceed through different mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways. Secondary kinetic isotope effects (SKIEs), where the isotope is not in the bond being broken but is located on the reaction center (α-carbon), are instrumental in distinguishing between these pathways. wikipedia.org

In an SN2 reaction, a single step involves the nucleophile attacking the carbon center as the leaving group departs. The hybridization of the α-carbon remains sp³ in the transition state. This typically results in a small or negligible SKIE (kH/kD ≈ 1.0). wikipedia.org

In contrast, the SN1 mechanism is a two-step process where the rate-determining step is the departure of the leaving group to form a planar, sp²-hybridized carbocation intermediate. The change in hybridization from sp³ in the reactant to sp² in the transition state leads to a significant normal SKIE (kH/kD > 1), often in the range of 1.1 to 1.25 per deuterium atom. wikipedia.orgpsgcas.ac.in This effect arises from changes in the vibrational frequencies of the C-H(D) bonds, particularly the out-of-plane bending vibrations, which are less constrained in the sp²-like transition state. wikipedia.org

For this compound, which has deuterium atoms at the alpha-carbon, these principles can be applied to elucidate the substitution mechanism.

Reaction PathwaySubstrateExpected KIE (kH/kD)Rationale
SN1 This compound> 1 (Normal SKIE)The rate-determining step involves a change in hybridization from sp³ to sp², weakening the Cα-D bending force constants in the transition state. wikipedia.orgpsgcas.ac.in
SN2 This compound≈ 1The hybridization at the α-carbon remains sp³ in the transition state, leading to only minor changes in vibrational frequencies. wikipedia.orgmdpi.com

Therefore, by measuring the rate of nucleophilic substitution for alpha-bromotoluene versus alpha-bromo(d2)toluene, one can gain strong evidence for the operative reaction pathway.

Enzymatic Reaction Mechanisms (e.g., Cytochrome P450, Benzylsuccinate Synthase)

Isotopic labeling is a cornerstone for studying the mechanisms of enzymes that metabolize toluene and its derivatives.

Cytochrome P450 (P450) Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates, including toluene. acs.orgoup.com KIE studies using deuterated toluene have been vital in understanding their catalytic mechanism. The hydroxylation of the toluene methyl group typically shows a large normal KIE, indicating that C-H bond abstraction is a rate-limiting step. pnas.org Conversely, hydroxylation of the aromatic ring often exhibits an inverse KIE (kH/kD < 1), which suggests the formation of an intermediate where the carbon atom changes from sp² to sp³ hybridization, such as an arene oxide (epoxide) intermediate. pnas.orgnih.gov

A study comparing several P450 isoforms found that the intramolecular isotope effects for toluene hydroxylation were remarkably similar across the different enzymes, suggesting a conserved energetic and mechanistic pathway for the active oxygen species. acs.org

Enzyme SystemSubstrateKIE (kH/kD)Mechanistic Implication
Cytochrome P450 Isoforms (1A2, 2B1, 2C9, 2E1, P450cam)Toluene-α-d1~4.5 - 5.5A large KIE indicates that hydrogen atom abstraction from the methyl group is a key, rate-influencing step. acs.org
Toluene 4-monooxygenase4-²H₁-toluene~0.8 (inverse)An inverse KIE for hydroxylation at the labeled position points to an sp³-hybridized intermediate, likely a 3,4-epoxide. nih.gov
Toluene 4-monooxygenasep-xylene-d₇3.02A normal KIE for methyl hydroxylation confirms C-H bond cleavage is rate-limiting. pnas.org

Benzylsuccinate Synthase (BSS) Benzylsuccinate synthase (BSS) catalyzes the first step in the anaerobic degradation of toluene, a remarkable reaction where toluene is added to a fumarate (B1241708) molecule. nih.govkarger.com The proposed mechanism involves a glycyl radical that initiates the abstraction of a hydrogen atom from the methyl group of toluene, forming a benzyl radical. nih.gov This radical then attacks the fumarate. nih.gov

KIE studies using fully deuterated toluene (d8-toluene) have been crucial in confirming this mechanism. The observation of a significant KIE confirms that the cleavage of the C-H bond in the methyl group is a kinetically significant, and at least partially, rate-determining step. karger.comnih.govmdpi.com

EnzymeSubstrateTemperatureKIE Value and TypeMechanistic Implication
Benzylsuccinate Synthased₈-toluene30 °CD(V/K) = 2.9 ± 0.1C-D bond cleavage is a major but not the sole rate-determining step. nih.gov
Benzylsuccinate Synthased₈-toluene4 °CD(V/K) = 3.1 ± 0.1The slightly larger KIE at lower temperatures is consistent with C-D bond cleavage being rate-limiting. nih.gov
Benzylsuccinate Synthased₈-tolueneNot specifiedKIE ≈ 4.0A fourfold slower turnover of the deuterated substrate strongly supports C-D bond abstraction as the rate-limiting step. mdpi.com

Furthermore, experiments with d8-toluene and a substrate analog led to the detection of d8-toluene in the reaction mixture, providing direct evidence for the reversibility of the initial C-D bond cleavage and the formation of a benzyl radical intermediate. nih.gov

Radical-Mediated Reaction Pathways of Toluene Analogs

Radical reactions often involve a hydrogen abstraction step, which is highly sensitive to isotopic substitution. Because the C-D bond is stronger than the C-H bond, reactions involving the homolytic cleavage of a C-H bond in the rate-determining step exhibit a substantial primary KIE. kyoto-u.ac.jp

A classic example is the free-radical halogenation of toluene at the benzylic position. The reaction proceeds via a radical chain mechanism where the propagation involves a halogen radical abstracting a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. The magnitude of the KIE for this step provides insight into the transition state geometry. According to the Hammond postulate, the more endothermic the hydrogen abstraction step, the more product-like (i.e., more C-H bond breaking) the transition state will be, resulting in a larger KIE. ias.ac.in The abstraction by a bromine radical is less exothermic than by a chlorine radical, leading to a later transition state and a larger KIE. ias.ac.in

ReactionReagentSubstrateKIE (kH/kD)Mechanistic Implication
Benzylic BrominationBromine radical (Br•)Toluene4.6The C-H bond is significantly broken in the transition state of this endothermic H-abstraction step. ias.ac.in
Benzylic ChlorinationChlorine radical (Cl•)Toluene1.5The transition state is more reactant-like in this highly exothermic H-abstraction step, with less C-H bond cleavage. ias.ac.in
Oxidation by OH radicalHydroxyl radical (•OH)TolueneNot specifiedHydrogen abstraction from the methyl group is a key pathway in atmospheric and advanced oxidation processes. researchgate.net
Photocatalytic C-H ActivationRutile TiO₂(110)TolueneNot specifiedThe reaction proceeds via H-atom abstraction by photo-excited oxygen centers to form benzyl radicals. researchgate.net

These examples highlight how KIE studies on deuterated toluene analogs are fundamental to understanding the nature of transition states in radical-mediated processes.

Electrophilic Aromatic Substitution and Hydrogen Exchange Processes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like toluene. The mechanism generally involves two steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton (or deuteron) to restore aromaticity. libretexts.org

The magnitude of the KIE depends on which of these two steps is rate-determining.

No KIE (kH/kD ≈ 1): If the initial electrophilic attack is the slow, rate-determining step, and the subsequent proton loss is fast, there will be no significant isotope effect. This is the most common scenario for EAS reactions like nitration. ias.ac.in

Large KIE (kH/kD > 2): If the deprotonation step is rate-determining, a large primary KIE will be observed. This occurs when the initial electrophilic attack is reversible and the second step is slow. ias.ac.in

Hydrogen-deuterium exchange reactions are a specific type of EAS where the electrophile is a deuteron (B1233211) (e.g., from D₂SO₄). These reactions have been used to determine the relative reactivity of different positions on the aromatic ring. For toluene, the activating, ortho-para directing nature of the methyl group leads to faster exchange at these positions compared to the meta position. acs.org

ReactionReagent/CatalystSubstrateKIE (kH/kD)Mechanistic Implication
NitrationHNO₃/H₂SO₄Benzene-d₆1.0The initial attack of the nitronium ion is the rate-determining step, not C-D bond cleavage. ias.ac.in
MercurationHg(ClO₄)₂Benzene-d₆6.7Deprotonation of the sigma complex is the rate-determining step. ias.ac.in
Hydrogen ExchangeD₂O / Trifluoroacetic acidTolueneN/A (Partial Rate Factors: o=250, m=4, p=420)Shows the high reactivity of ortho and para positions towards electrophilic attack by a deuteron. acs.org
H/D ExchangePlatinum catalystDiphenylmethaneN/A (Qualitative)Platinum is more active for the deuteration of aromatic positions than palladium. researchgate.net

Metal-Catalyzed Carbon-Carbon Bond Formation with Deuterated Aromatic Substrates

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds. libretexts.orgualberta.ca Using a deuterated substrate like this compound can provide mechanistic insights into the catalytic cycle, which typically involves steps like oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of a reaction using this compound, the deuterium labels are not in bonds that are typically broken during the C-C bond formation itself. Instead, they act as probes for secondary kinetic isotope effects. For instance, a change in hybridization or coordination at the benzylic carbon during the oxidative addition of the C-Br bond to a metal center (e.g., Pd(0)) could potentially be detected by a SKIE at the alpha-position.

While specific KIE studies on cross-coupling reactions involving this compound are not prevalent in the provided literature, the principles of KIE analysis can be applied to propose how such experiments would yield mechanistic information. For example, in many C(sp³)–H functionalization reactions that lead to C-C bond formation, a large KIE demonstrates that C–H activation, rather than a subsequent coupling step, is rate-limiting. rsc.orgresearchgate.net

The following table outlines hypothetical KIE experiments and their potential interpretations for a generic palladium-catalyzed cross-coupling of this compound with an organometallic reagent (R-M).

Catalytic StepIsotopic Label PositionExpected KIE (kH/kD)Potential Mechanistic Insight
Oxidative Addition α-carbon (C-D₂)Small SKIE (normal or inverse)A measurable SKIE could provide information on the structure of the transition state for the C-Br bond cleavage and C-Pd bond formation. wikipedia.orgpsgcas.ac.in
Reductive Elimination α-carbon (C-D₂)Near unityThis step typically involves the formation of the C-C bond and breaking of C-Pd and R-Pd bonds. It is less likely to be sensitive to isotopic substitution at the benzylic carbon unless there is a significant steric or electronic change.
β-Hydride Elimination (Side Reaction) α-carbon (C-D₂)Inverse SKIEIf β-hydride elimination from the organometallic partner (R-M) were to occur after oxidative addition, the presence of deuterons on the benzyl ligand would not have a primary effect, but could have minor secondary effects. A primary KIE would be observed if the β-H came from the benzyl group, but this is not possible from the alpha position.

These analyses demonstrate that while the primary application of KIE in C-C bond formation has been to study C-H activation steps, deuterated substrates like this compound remain valuable potential tools for dissecting the finer details of subsequent steps in catalytic cycles. researchgate.net

Cutting Edge Applications of Alpha Bromo 2h7 Toluene and Deuterated Analogs in Scientific Disciplines

Applications in Pharmaceutical and Medicinal Chemistry Research

The introduction of deuterium (B1214612) into drug candidates has become a powerful strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nbinno.com This "deuterium switch" can improve pharmacokinetic properties, potentially leading to better efficacy and safety compared to non-deuterated counterparts. deutramed.comnih.gov

Deuterated Compounds in Pharmacokinetic and Pharmacodynamic Studies

Deuteration is a key technique for modifying the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pharmaceuticals. nih.gov The primary mechanism behind these modifications is the KIE; metabolic enzymes often break C-H bonds, and replacing hydrogen with deuterium at these "soft spots" can slow down the rate of metabolism. deutramed.comnih.gov This can lead to a longer drug half-life, increased systemic exposure (Area Under the Curve or AUC), and more stable plasma concentrations. deutramed.com

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle. It is an analog of tetrabenazine (B1681281) where two methoxy (B1213986) groups are replaced with trideuteromethoxy groups, resulting in slower metabolism, which allows for a more favorable dosing regimen. nih.govresearchgate.netacs.org

Research on a deuterated version of methadone (d9-methadone) provides a clear example of these pharmacokinetic improvements. In a single-dose study in mice, the deuterated compound demonstrated significant changes compared to its non-deuterated parent drug.

Table 1: Pharmacokinetic Profile of Methadone vs. d9-Methadone in Mice

ParameterMethadoned9-MethadoneFold Change
Area Under the Curve (AUC)----5.7x Increase
Maximum Concentration (Cmax)----4.4x Increase
Clearance4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg5.2x Decrease
Brain-to-Plasma Ratio2.05 ± 0.620.35 ± 0.125.9x Decrease
nih.govnih.gov

These findings illustrate that deuteration can profoundly alter how a drug is absorbed, distributed, metabolized, and excreted, providing a valuable tool for optimizing drug performance. nih.govthalesnano.com

Strategies for Modulating Drug Metabolism through Deuteration

A primary strategy for modulating drug metabolism is the targeted deuteration of sites susceptible to enzymatic attack, particularly by Cytochrome P-450 (CYP) enzymes. nih.govnih.gov The C-D bond is approximately six to ten times more stable than the C-H bond, making it more difficult for enzymes to cleave. gabarx.com This can slow metabolism, but it can also redirect the metabolic pathway toward other sites on the molecule, a phenomenon known as "metabolic switching." researchgate.netnih.gov

The metabolism of toluene (B28343), a structural analog of the benzyl (B1604629) group in alpha-Bromo(2H7)toluene, provides a well-studied example of this effect. In human liver microsomes, toluene is primarily metabolized to benzyl alcohol (via hydroxylation of the methyl group) and to a lesser extent, cresols (via hydroxylation of the aromatic ring). nih.gov A study using liver microsomes from phenobarbital-induced rats investigated the metabolic fate of toluene and its deuterated analogs (toluene-d1, d2, and d3). The findings demonstrated a clear metabolic switch.

Table 2: Metabolic Switching in Toluene Deuteration

CompoundBenzyl Alcohol YieldCresol YieldOverall Oxidation Rate (Inverse Isotope Effect)
Toluene (d0)~69%~31%Baseline
Toluene-d3~24%~76%Increased (DV = 0.67)
nih.govnih.govnih.gov

Impact on Radiopharmaceutical Development and Positron Emission Tomography (PET) Imaging

In the field of diagnostic imaging, particularly Positron Emission Tomography (PET), deuteration offers a significant advantage. nih.gov PET imaging relies on radiopharmaceuticals, which are tracer molecules labeled with a positron-emitting isotope like carbon-11 (B1219553) or fluorine-18 (B77423). A major challenge in PET is that the parent radiopharmaceutical can be metabolized into radioactive metabolites (radiometabolites), which can create a confounding signal and complicate the interpretation of the PET scan. nih.gov

Deuterium labeling is an attractive strategy to minimize the formation of these radiometabolites. By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of in-vivo breakdown of the radiopharmaceutical can be reduced. This enhances the metabolic resistance of the tracer, leading to a cleaner signal from the target area and more accurate quantitative analysis. nih.gov A comprehensive review of the field has detailed numerous deuterated carbon-11 and fluorine-18 radiopharmaceuticals used to investigate monoamine oxygenase (MAO), translocator protein (TSPO), and vesicular monoamine transporter 2 (VMAT2), among other targets. nih.gov This approach improves the quality of PET imaging and provides a more reliable tool for diagnosing diseases and understanding biological processes. nih.gov

Role in Materials Science and Engineering

The unique properties conferred by deuterium substitution extend beyond pharmaceuticals into the realm of materials science. researchgate.net The increased stability of the C-D bond can be harnessed to create materials with enhanced durability and specific optical or electronic characteristics. resolvemass.cascielo.org.mx

Development of Materials with Tailored Reactivity, Stability, and Optical Properties

Incorporating deuterium into organic materials can significantly enhance their stability. resolvemass.ca In polymer science, for example, deuteration is an important design factor. scielo.org.mx The stronger C-D bond makes the material more resistant to degradation pathways, particularly those initiated by heat or oxidation. ukisotope.com This enhanced stability is critical for applications where materials are subjected to harsh operating conditions. Deuterated polystyrene, for instance, is noted for its chemical and physical stability. researchgate.net This principle is broadly applicable for creating a new generation of polymers and other organic materials with tailored properties for specialized applications. resolvemass.ca

Deuterated Aromatic Compounds in Organic Electronic Devices (e.g., OLEDs)

One of the most impactful applications of deuterated aromatic compounds is in the field of organic electronic devices, especially Organic Light-Emitting Diodes (OLEDs). ukisotope.comzeochem.com The operational lifetime of OLEDs, particularly those emitting blue light, has been a significant technical challenge. researchgate.net The organic materials in the emissive layer are prone to degradation during operation. ukisotope.com

Research has shown that replacing C-H bonds with C-D bonds in the host and transport materials of an OLED device can dramatically increase its stability and operational lifetime. researchgate.netacs.org This improvement is attributed to the kinetic isotope effect, which slows down the chemical degradation reactions that quench electroluminescence. acs.org The use of deuterated materials, including deuterated toluene (Toluene-d8) as a processing solvent, has been shown to improve device performance. acs.org

Table 3: Performance Enhancement in OLEDs via Deuteration

Deuteration StrategyKey FindingPerformance Improvement
Use of Toluene-d8 (B116792) as a fabrication solventEnhanced intermolecular interactions and optimal interchain aggregationExternal Quantum Efficiency (EQE) increased from 0.72% to 1.12% acs.org
Deuteration of host and hole transport materialsMitigation of degradation reactions and formation of electroluminescence quenchersUp to an 8-fold increase in device lifetime (T90) acs.org
acs.orgacs.orgacs.orgacs.org

These findings demonstrate that isotope engineering is a novel and effective paradigm for creating more durable, efficient, and stable organic electronic devices, overcoming a critical hurdle in their widespread application. researchgate.netacs.org

Utilization as Low-Loss Solvents in Photonics, Optofluidics, and Spectroscopy

The substitution of hydrogen atoms with deuterium in organic molecules, a process known as deuteration, offers a significant advantage in the field of photonics by drastically reducing optical absorption in the visible and near-infrared (NIR) spectral regions. researchgate.netoptica.org Standard organic solvents, including toluene, are often limited in photonic applications due to strong absorption caused by vibrational overtones of carbon-hydrogen (C-H) bonds. researchgate.net Deuteration effectively overcomes this limitation. The increased mass of deuterium compared to hydrogen shifts the fundamental vibrational frequencies to lower energies (longer wavelengths), thereby pushing the corresponding overtone absorptions further into the infrared region and out of the visible/NIR window. researchgate.netleibniz-ipht.de

Research into deuterated benzene-based solvents, such as toluene-d8, a close analog of this compound, demonstrates their potential as superior low-loss media. optica.org Spectroscopic analysis reveals that the deuterated configurations exhibit an absorption reduction of at least one order of magnitude across the visible and NIR domains compared to their non-deuterated counterparts. researchgate.netoptica.org Specifically, deuterated toluene has been shown to possess a broad transmission window extending from approximately 450 nm to 1.5 µm, with remarkably low optical losses below 0.1 dB/cm. researchgate.netoptica.org This high level of transparency makes this compound and related deuterated aromatic compounds highly promising candidates for advanced applications in optofluidics, high-sensitivity spectroscopy, and nonlinear light-liquid interactions, where minimizing photon loss is critical. optica.orgleibniz-ipht.de

Comparison of Optical Properties: Toluene vs. Deuterated Toluene (Toluene-d8)
PropertyStandard Toluene (C7H8)Deuterated Toluene (C7D8)Reference
Primary Absorption Source (Vis-NIR)Vibrational overtones of C-H bondsVibrational overtones of C-D bonds researchgate.net
Low-Loss Transmission WindowHigh transparency in VIS, but strong NIR absorption >1.2 µm~450 nm to 1.5 µm optica.org
Attenuation Level in WindowSignificantly higher than 0.1 dB/cm in NIRBelow 0.1 dB/cm researchgate.netoptica.org

Strategic Intermediates in Complex Organic Synthesis

This compound serves as a valuable strategic intermediate in organic synthesis for the creation of isotopically labeled molecules. The presence of seven deuterium atoms on the toluene ring provides a distinct mass signature that can be tracked through complex reaction sequences. The key to its utility is the bromo-methyl group (-CH2Br, or in this case, a non-deuterated methylene (B1212753) attached to the deuterated ring). The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.

This reactivity allows for the facile introduction of the deuterated benzyl moiety (C7D7CH2-) into a wide range of organic structures. Chemists can use this compound to react with various nucleophiles (e.g., alcohols, amines, thiols, carbanions) to attach the labeled "tag." The resulting products can then be used as probes to elucidate reaction mechanisms. By tracking the position and fate of the deuterated fragment using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into bond-forming and bond-breaking steps, identify transient intermediates, and verify proposed mechanistic pathways.

This compound provides a readily available starting material containing a stable, perdeuterated aromatic ring. This allows synthetic chemists to incorporate a deuterated phenyl group into a target API scaffold. Through multi-step synthetic routes, the benzyl group can be further functionalized or integrated into the core structure of a drug molecule, ensuring that the final product carries the desired isotopic label for therapeutic benefit.

Environmental and Astrochemical Investigations

Deuterated compounds like this compound are powerful tools for investigating the environmental fate of aromatic hydrocarbon pollutants, such as toluene, benzene (B151609), and xylene (BTEX compounds). dtu.dk In anoxic environments like contaminated groundwater aquifers, anaerobic biodegradation is a key natural attenuation process. wur.nl One of the primary initial reactions in the anaerobic degradation of toluene is the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS). ysu.eduresearchgate.net

By introducing a deuterated analog of toluene into a microbial culture or a microcosm study, researchers can trace the metabolic pathway with high precision. researchgate.netuab.cat The distinct mass of the deuterated compound allows its transformation products to be clearly distinguished from the background of naturally occurring, non-deuterated compounds. Using mass spectrometry, scientists can identify key metabolites, such as deuterated benzylsuccinate, and follow their subsequent conversion through the degradation cascade to benzoyl-CoA and eventually to carbon dioxide. researchgate.net This tracing methodology provides definitive evidence of biodegradation and helps to elucidate the specific enzymatic pathways active within a given microbial community. wur.nlunesp.br

Compound-Specific Isotope Analysis (CSIA) is a critical technique for monitoring environmental contamination and apportioning sources. This method relies on measuring the subtle differences in the isotopic ratios (e.g., ¹³C/¹²C or ²H/¹H) of contaminants. Physical and biological processes, such as diffusion, dispersion, and biodegradation, can cause isotope fractionation, where molecules with lighter isotopes react or move slightly faster than those with heavier isotopes. dtu.dkacs.org

Studies involving perdeuterated compounds like deuterated toluene and benzene have been instrumental in quantifying the magnitude of these fractionation effects. dtu.dknih.gov Experiments have shown that diffusion and dispersion of deuterated toluene in aqueous systems can lead to significant and measurable isotope fractionation. dtu.dk For instance, a normal diffusive isotope effect was observed for toluene, where the non-deuterated isotopologue moved preferentially, while an inverse effect was noted for benzene. dtu.dk These findings are crucial for accurately interpreting data from contaminated sites. By understanding the isotopic shifts associated with specific attenuation processes, researchers can better distinguish between contaminant plumes from different sources and assess the extent of natural degradation occurring in an aquifer. acs.orgnih.gov

Observed Isotope Fractionation for Deuterated Aromatic Compounds in Aqueous Systems
CompoundProcessObserved EffectSignificanceReference
Perdeuterated Toluene (C7D8)Diffusion/DispersionNormal diffusive isotope effect (DC7D8/DC7H8 = 0.96)Non-deuterated isotopologue is enriched in the direction of flux. dtu.dk
Perdeuterated Benzene (C6D6)Diffusion/DispersionInverse diffusive isotope effect (DC6D6/DC6H6 = 1.02)Perdeuterated isotopologue shows faster diffusive/dispersive rates. dtu.dk
Deuterated AlcoholsDiffusionEnrichment factors (ε) between −2.6‰ and −7.0‰Demonstrates significant diffusion-induced fractionation for labeled compounds. nih.gov

Detection and Significance of Deuterated Polycyclic Aromatic Hydrocarbons (PAHs) in the Interstellar Medium

The study of deuterated molecules in astrophysical environments offers a unique window into the chemical and physical processes that govern the cosmos. While laboratory investigations of specific deuterated compounds, such as this compound, provide foundational spectroscopic data, the application of these principles to complex molecules like Polycyclic Aromatic Hydrocarbons (PAHs) in the interstellar medium (ISM) is a frontier of modern astrochemistry. The detection and analysis of deuterated PAHs (D-PAHs) carry profound implications for understanding cosmic chemical evolution, particularly the lifecycle of deuterium, an isotope forged exclusively in the Big Bang. nasa.govaanda.orgarxiv.org

Cosmological and Astrochemical Significance of Deuterium

Deuterium (D) is a crucial cosmological tracer. nasa.gov Its primordial abundance is predicted by Big Bang nucleosynthesis (BBN) models to be approximately 26 parts per million (ppm) relative to hydrogen (H). bohrium.comastrobiology.com As stars evolve, they destroy deuterium through thermonuclear reactions, a process known as astration. aanda.org Consequently, the galactic D/H ratio is expected to decrease over time. bohrium.com However, observations of the local ISM reveal a median gas-phase D/H ratio of about 13-15 ppm, which is significantly lower than predicted by galactic chemical evolution models and also shows considerable regional variation. bohrium.comresearchgate.netserious-science.org This discrepancy suggests that a substantial fraction of deuterium is "missing" from the gas phase and may be locked up in solid-state reservoirs, such as dust grains or complex molecules like PAHs. arxiv.orgbohrium.comarxiv.org PAHs are ubiquitous and abundant in the ISM, making them a plausible candidate for this deuterium reservoir. aanda.orgmdpi.com

Detection Methods for Deuterated PAHs

The primary method for detecting D-PAHs in space is infrared (IR) spectroscopy. nasa.gov The substitution of a hydrogen atom with a heavier deuterium atom on a PAH's carbon skeleton shifts its vibrational modes to longer wavelengths. aanda.org These isotopic shifts provide a distinct spectral signature.

Key vibrational modes used for detection include:

Aromatic C-D Stretch: This mode produces a feature near 4.4 μm. missouri.eduarxiv.org

Aliphatic C-D Stretch: This mode, often found in "superdeuterated" PAHs where a carbon atom is bonded to both H and D, results in a feature around 4.65 μm. bohrium.comarxiv.orgastrobiology.com

C-D Out-of-Plane (oop) Bending: These modes appear at longer wavelengths, between 14 and 19 μm. oup.com

The aromatic C-H stretch at 3.3 μm is a well-known, strong feature of regular PAHs. The intensity ratio of the C-D stretch bands (e.g., at 4.4 μm or 4.65 μm) to the C-H stretch band at 3.3 μm allows astronomers to estimate the degree of deuteration in the interstellar PAH population. researchgate.netarxiv.orgmissouri.edu

Observations must be conducted using space-based telescopes like the former Infrared Space Observatory (ISO) and AKARI satellite, and more recently, the James Webb Space Telescope (JWST), because the crucial 4.3–4.8 μm spectral region is obscured by terrestrial carbon dioxide absorption. nasa.govaanda.org

Research Findings and Observations

Tentative detections of D-PAHs were first reported in environments like the Orion Bar ionization front and the star-forming region M17. nasa.govaanda.orgresearchgate.net More recently, observations with JWST have provided widespread evidence of deuterated PAHs in the Orion Bar, primarily through the aliphatic C–D emission at 4.65 μm and possibly the aromatic C–D feature at 4.4 μm. arxiv.orgastrobiology.com

Analysis of the Orion Bar data has led to several key findings:

The deuteration degree measured from aliphatic C-D bonds is estimated to be N(D,ali)/N(H) ≈ 3.4%. arxiv.orgastrobiology.com

The contribution from aromatic C-D bonds is less certain due to potential contamination from C-N stretching modes in the same spectral region. Attributing the 4.4 μm feature entirely to D-PAHs gives an upper limit of ≈14% for the aromatic deuteration degree. arxiv.orgastrobiology.com

Even a single deuterium atom on a small PAH molecule can produce a noticeable emission band, making them detectable even at low concentrations. astrobiology.com

Studies of meteorites, which contain preserved interstellar and protosolar organic matter, also provide crucial data. The D/H ratio in meteoritic PAHs can be an indicator of their formation history, with deuterium enrichment potentially pointing to synthesis reactions in cold interstellar clouds or processing by ultraviolet radiation. mdpi.com Research on carbonaceous chondrites suggests that smaller PAHs are systematically more enriched in deuterium than larger ones, a pattern consistent with gas-phase enrichment processes. mdpi.com

Observed Spectral Features of Deuterated PAHs in the Interstellar Medium
Vibrational ModeCharacteristic Wavelength (μm)Observational StatusNotable Location of Detection
Aromatic C-D Stretch~4.4Detected, but can be blended with other features (e.g., C-N stretch)Orion Bar, M17 arxiv.orgmissouri.eduresearchgate.net
Aliphatic C-D Stretch~4.65Widespread detection confirmedOrion Bar arxiv.orgastrobiology.com
C-D Out-of-Plane Bending14 - 19Predicted by quantum-chemical calculations; proposed as an additional toolTheoretical oup.com

Significance of D-PAH Detections

The detection and quantification of deuterated PAHs are significant for several reasons. Firstly, it supports the hypothesis that PAHs can act as a substantial reservoir for the "missing" interstellar deuterium. bohrium.comastrobiology.com The observed deuteration levels in the Orion Bar suggest that D-PAHs could account for an appreciable fraction of this missing budget. arxiv.org

Secondly, the pattern of deuteration provides clues about the environments where these molecules form and evolve. High levels of deuterium enrichment are characteristic of low-temperature environments where ion-molecule reactions are highly efficient. mdpi.com Therefore, the D/H ratio in PAHs serves as a probe of the chemical history of interstellar material, from cold, dense molecular clouds to the formation of planetary systems. mdpi.com The relative strength of aromatic versus aliphatic C-D features may also trace the processing history of PAHs, for instance, in regions exposed to strong ultraviolet radiation near hot stars. astrobiology.com

Deuterium Abundance and PAH Deuteration Levels
ParameterValue (relative to H)Significance
Primordial D/H Abundance (from BBN)~26 ppmInitial cosmic deuterium budget from the Big Bang. bohrium.comastrobiology.com
Observed Gas-Phase D/H in Local ISM~13-15 ppmIndicates significant deuterium depletion from the gas phase. bohrium.comresearchgate.net
Estimated "Missing" Deuterium~7 ppmThe fraction of deuterium potentially locked in solid phases like PAHs. bohrium.comresearchgate.net
Estimated Aliphatic Deuteration in Orion Bar PAHs (N(D,ali)/N(H))~3.4%Direct measurement confirming PAHs as a deuterium carrier. arxiv.orgastrobiology.com
Upper Limit for Aromatic Deuteration in Orion Bar PAHs (N(D,aro)/N(H))~14%Suggests PAHs could be a significant reservoir for missing deuterium. arxiv.orgastrobiology.com

Computational and Theoretical Investigations of Isotopic Effects in Toluene Derivatives

Quantum Chemical Calculations for Deuterated Systems

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. For deuterated toluene (B28343) derivatives, these methods can precisely quantify the effects of isotopic substitution on the potential energy surface and reaction pathways.

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of chemical reactions involving toluene and its derivatives. mdpi.com It is widely used to calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. nih.govresearchgate.net By mapping the potential energy surface, DFT can elucidate reaction pathways. For instance, studies on the reaction of bromine atoms with toluene have used DFT and other high-level quantum chemical methods to identify the most energetically favorable pathway, which involves the abstraction of a hydrogen atom from the methyl group via a complex-forming mechanism. researchgate.net

DFT calculations have been successfully applied to study the permanganate (B83412) oxidation of toluene, determining the Gibbs free energy of activation for reactions at both the methyl group and the aromatic ring. nih.govresearchgate.net These calculations show that methyl group oxidation is significantly exothermic, while ring oxidation is nearly thermoneutral. nih.gov For deuterated analogs, DFT is essential for understanding how the change in mass affects the zero-point vibrational energies (ZPVE) of ground states and transition states. The C-D bond is stronger and has a lower ZPVE than the C-H bond. This difference in ZPVE is a primary contributor to the kinetic isotope effect. princeton.edu

The kinetic isotope effect (KIE), the ratio of reaction rates between a normal and an isotopically substituted molecule (kH/kD), is a powerful probe of reaction mechanisms. Theoretical calculations can predict KIEs by evaluating the energetic differences between the ground states and transition states of the hydrogenated and deuterated species. princeton.edu The magnitude of the primary KIE is largely determined by the change in zero-point vibrational energy between the ground state and the transition state. princeton.edu

For the free-radical bromination of toluene, experimental KIEs have been measured across various temperatures. osti.govosti.gov These experimental values serve as benchmarks for theoretical predictions. For example, in the anaerobic metabolism of toluene catalyzed by benzylsuccinate synthase, measured KIEs were compared with theoretical values predicted from a DFT-computed free energy profile to gain insight into the enzyme's catalytic mechanism. nih.gov The results suggested that hydrogen abstraction from the toluene methyl group is a kinetically significant, though not fully rate-determining, step. nih.gov

Theoretical rate constants for reactions like the abstraction of benzylic hydrogen by bromine can be computed using statistical rate theories based on potential energy surfaces obtained from quantum chemical calculations. researchgate.net By adjusting the calculated energy barrier to match experimental data, rate coefficients can be determined over a wide range of temperatures. researchgate.net

Experimentally Determined Kinetic Isotope Effects (kH/kD) for the Bromination of Toluene
Reaction ConditionsTemperature (°C)Kinetic Isotope Effect (kH/kD)Reference
Bromine in Benzene (B151609) Solution0Value satisfactory with literature osti.gov
Bromine in Benzene Solution10Value satisfactory with literature osti.gov
Bromine in Benzene Solution25Value satisfactory with literature osti.gov
Bromine in Benzene Solution40Value satisfactory with literature osti.gov
Bromine in Benzene Solution60Value satisfactory with literature osti.gov
N-bromosuccinimideNot SpecifiedVaries with substrate structure osti.gov

Molecular Dynamics and Reaction Path Modeling of Deuterated Compounds

While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations can model the time evolution of a molecular system. MD simulations have been used to study the structure and properties of liquid toluene. researchgate.netresearchgate.net For instance, simulations have shown that parallel stacking configurations of the aromatic planes are prevalent in the liquid state. researchgate.netresearchgate.net

In the context of reaction dynamics, MD simulations can be performed on a potential energy surface derived from quantum mechanics to model the actual trajectories of reacting molecules. This approach is crucial for understanding complex reaction mechanisms, such as the complex-forming pathway identified for the Br + toluene reaction. researchgate.net By simulating the dynamics, one can investigate how isotopic substitution affects not just the rate but also the stereochemistry and energy disposal in the products. Furthermore, studies have investigated the dynamics of highly excited deuterated toluene isotopes on a femtosecond timescale, providing insights into their relaxation processes and the influence of isotopic substitution on these dynamics. rsc.org

Simulation of Spectroscopic Properties of Deuterated Analogs

Vibrational spectroscopy is highly sensitive to isotopic substitution. libretexts.org The replacement of hydrogen with deuterium (B1214612) significantly alters the reduced mass of the vibrating groups, leading to shifts in vibrational frequencies. libretexts.org Computational methods, particularly DFT, are extensively used to calculate the vibrational spectra of molecules. researchgate.netuci.edu These theoretical spectra are invaluable for assigning the complex experimental spectra of toluene and its deuterated isotopologues obtained from infrared (IR) and Raman spectroscopy. researchgate.netuci.edu

First-principles anharmonic calculations can provide a good description of the C-H (and C-D) stretching bands in toluene. uci.edu Comparisons between calculated and experimental spectra, such as those measured in a neon matrix at low temperatures, allow for a detailed interpretation of spectral features, including matrix-site and resonance effects. uci.edu

Similarly, time-dependent DFT (TDDFT) is used to calculate electronic excited states, aiding in the assignment of vibronic structure in electronic spectra. researchgate.netdntb.gov.ua Theoretical calculations have been compared with high-resolution absorption spectra of toluene and several of its deuterated isomers to create a consistent description of the molecule's excited states. researchgate.net

Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Toluene Isotopologues
IsotopologueModeCalculated (DFT)ExperimentalReference
Toluene-h8Ring-localized vibrationsCalculatedAssigned researchgate.netdntb.gov.ua
Toluene-d3 (α,α,α-trideuterotoluene)Ring-localized vibrationsCalculatedAssigned researchgate.netdntb.gov.ua
Toluene-d8 (B116792)Fundamentals (liquid phase)Ab initio calculatedRevisited researchgate.net

Theoretical Insights into Deuterium-Induced Bond Alterations and Vibrational Dynamics

The fundamental origin of isotopic effects lies in the difference in nuclear mass. From a theoretical standpoint, this mass difference does not alter the electronic potential energy surface of the molecule. princeton.edu However, it profoundly affects the vibrational energy levels. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Consequently, a C-D bond vibrates at a lower frequency than a C-H bond.

This change in vibrational frequency leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule. A key consequence is that the C-D bond is effectively stronger and slightly shorter than the C-H bond. This alteration is the root cause of primary kinetic isotope effects, where breaking a C-H bond is faster than breaking a C-D bond because less energy is required to reach the transition state from the higher ZPVE of the C-H bond. princeton.edu

Theoretical studies also provide insight into more complex vibrational dynamics. In larger molecules like toluene, individual bond vibrations are coupled into normal modes that involve the motion of many atoms. libretexts.org Isotopic substitution can alter the character of these normal modes. libretexts.org Computational analysis of the vibrational modes of different toluene isotopologues helps in understanding these changes and in assigning specific spectral features to particular molecular motions, such as methyl group torsions and rocking modes. researchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the key synthetic routes for α-Bromo(2H7)toluene, and how do reaction conditions influence isotopic purity?

  • Methodological Answer : α-Bromo(2H7)toluene is synthesized via deuterium labeling of benzyl bromide precursors. A common approach involves bromination of deuterated toluene (C₆D₅CD₃) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Isotopic purity (>98% 2H7) requires strict control of reaction temperature (60–80°C) and exclusion of protic solvents to prevent deuterium exchange. Post-synthesis purification via fractional distillation (e.g., bp ~85°C at 20 hPa) ensures removal of non-deuterated byproducts .

Q. How can researchers validate the structural and isotopic integrity of α-Bromo(2H7)toluene?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR should show absence of proton signals in the aromatic and methyl regions, confirming full deuteration. Residual protons can be quantified using integration against internal standards .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm molecular ion peaks at m/z 178.0345 (C₇D₇Br) with isotopic patterns matching theoretical values .
  • Isotopic Purity : Isotope ratio mass spectrometry (IRMS) or ²H NMR quantifies deuterium enrichment, with deviations <2% indicating acceptable purity .

Q. What safety protocols are critical for handling α-Bromo(2H7)toluene in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and impermeable gloves (e.g., nitrile) due to its irritant properties (Risk Code R36/37/38) .
  • Storage : Store in amber glass under inert gas (Ar/N₂) at 4°C to prevent light-induced decomposition and moisture absorption .
  • Waste Disposal : Neutralize with NaHCO₃ before disposal to avoid generating HBr gas .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of α-Bromo(2H7)toluene influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Deuterium at the benzylic position reduces reaction rates due to increased bond strength (C-D vs. C-H). For example, SN2 reactions with NaI in acetone show rate constants (k) 2–3× lower for α-Bromo(2H7)toluene compared to non-deuterated analogs. KIEs are quantified via Arrhenius plots (ΔEₐ ≈ 1–3 kJ/mol) . Control experiments should compare deuterated/non-deuterated substrates under identical conditions (solvent, temperature, catalyst).

Q. What analytical challenges arise when using α-Bromo(2H7)toluene as an internal standard in lipidomics?

  • Methodological Answer :

  • Chromatographic Co-elution : Deuterated standards (e.g., [2H7]cholesterol) may co-elute with endogenous lipids if column selectivity is insufficient. Use UPLC with C18 columns (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve peaks .
  • Ion Suppression : Matrix effects in ESI-MS can reduce signal intensity. Mitigate via standard addition calibration or stable isotope dilution .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of α-Bromo(2H7)toluene in cross-coupling reactions?

  • Methodological Answer : Discrepancies often stem from variability in:

  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) vs. NiCl₂(dppe) (1–3 mol%) yields differing turnover numbers (TONs) .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) favor oxidative addition but may deactivate catalysts via coordination .
  • Data Normalization : Normalize yields to deuterium content (e.g., via ²H NMR) to account for isotopic impurities .

Key Considerations for Experimental Design

  • Scope Refinement : Narrow questions to specific mechanisms (e.g., "How does deuteration affect SN2 kinetics?") rather than broad inquiries .
  • Literature Gaps : Prioritize primary sources (e.g., Journal of Biological Chemistry) over vendor data .
  • Reproducibility : Document reaction conditions (solvent purity, catalyst batch) to align with published protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.